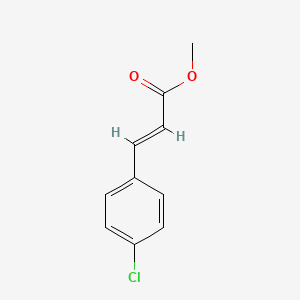

Methyl 4-chlorocinnamate

CAS No.: 20754-21-6

Cat. No.: VC7806187

Molecular Formula: C10H9ClO2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20754-21-6 |

|---|---|

| Molecular Formula | C10H9ClO2 |

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | methyl (E)-3-(4-chlorophenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ |

| Standard InChI Key | IIBXQGYKZKOORG-QPJJXVBHSA-N |

| Isomeric SMILES | COC(=O)/C=C/C1=CC=C(C=C1)Cl |

| SMILES | COC(=O)C=CC1=CC=C(C=C1)Cl |

| Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)Cl |

Introduction

Chemical and Physical Properties

Methyl 4-chlorocinnamate is a white to off-white crystalline solid with a melting point of 76–77°C . Its boiling point is predicted to be 292.8±15.0°C under standard atmospheric conditions, while its density ranges between 1.2–1.21 g/cm³ . The compound’s structure consists of a 4-chlorophenyl group bonded to an acrylic acid methyl ester moiety, conferring planar geometry and conjugation across the aromatic and ester functionalities.

Structural and Spectroscopic Data

Infrared (IR) spectroscopy reveals key absorption bands at 1705 cm⁻¹ (C=O stretch), 1631 cm⁻¹ (aromatic C=C bending), and 1273–1166 cm⁻¹ (C-O ester stretching) . Nuclear magnetic resonance (NMR) spectra further elucidate its structure:

-

¹H NMR (200 MHz, CDCl₃): δ 7.61 (d, J = 16.0 Hz, 1H, H-7), 7.43 (d, J = 7.8 Hz, 2H, H-2/H-6), 7.33 (d, J = 7.8 Hz, 2H, H-3/H-5), 6.38 (d, J = 16.0 Hz, 1H, H-8), 3.79 (s, 3H, OCH₃) .

-

¹³C NMR: Characteristic signals include 167.2 ppm (C=O), 139.1 ppm (C-Cl), and 52.1 ppm (OCH₃) .

Table 1: Physicochemical Properties of Methyl 4-Chlorocinnamate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClO₂ | |

| Molecular Weight | 196.63 g/mol | |

| Melting Point | 76–77°C | |

| Boiling Point | 292.8±15.0°C | |

| Density | 1.2–1.21 g/cm³ | |

| Flash Point | 144.4±15.8°C |

Synthesis Methodologies

Methyl 4-chlorocinnamate is synthesized via esterification reactions, with the Fischer method being the most common.

Fischer Esterification

In a typical procedure, 4-chlorocinnamic acid reacts with methanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄) under reflux. The reaction achieves yields exceeding 97% . For example, a 0.547 mmol scale reaction produced 105.7 mg of product (97.6% yield) .

Steglich and Mitsunobu Reactions

Alternative methods employ coupling agents like dicyclohexylcarbodiimide (DCC) or catalysts such as triphenylphosphine. These approaches are advantageous for sterically hindered alcohols, though yields vary (26.3–97.6%) depending on the alkylating agent .

Table 2: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fischer Esterification | H₂SO₄, MeOH, reflux | 97.6% | |

| Steglich Esterification | DCC, DMAP, CH₂Cl₂, RT | 85.2% | |

| Mitsunobu Reaction | DIAD, PPh₃, THF | 76.8% |

Pharmacological Applications

Methyl 4-chlorocinnamate exhibits notable antimicrobial activity, particularly against Staphylococcus aureus and Candida species.

Antibacterial Activity

At concentrations of 512 µg/mL, the compound inhibits S. aureus growth, though it is less effective against Pseudomonas aeruginosa . Its mechanism may involve disruption of cell membrane integrity or interference with microbial enzymes like 14α-demethylase, as suggested by molecular docking studies .

Antifungal Activity

All tested 4-chlorocinnamate esters showed bioactivity against Candida albicans, C. glabrata, C. krusei, and C. guilliermondii. Methoxyethyl 4-chlorocinnamate (MIC = 0.13 µg/mL) and perillyl 4-chlorocinnamate (MIC = 0.024 µg/mL) outperformed the methyl ester derivative, indicating structure-activity dependence .

Table 3: Antimicrobial Activity of Methyl 4-Chlorocinnamate

Analytical Characterization

Quality control of methyl 4-chlorocinnamate relies on chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity >99% . Retention times typically range between 8.2–8.5 minutes under gradient elution .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 197.03 [M+H]⁺, consistent with the molecular formula C₁₀H₉ClO₂ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume